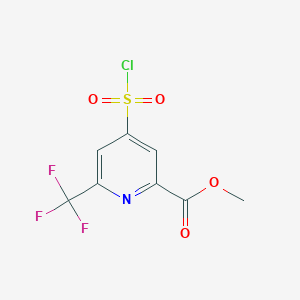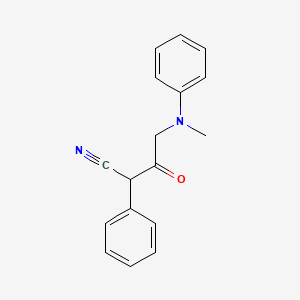
2-Phenoxy-1,3-thiazole-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1,3-thiazole-4,5-dione is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1,3-thiazole-4,5-dione typically involves the reaction of phenol with thiazole-4,5-dione under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxy-1,3-thiazole-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Phenoxy-1,3-thiazole-4,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-1,3-thiazole-4,5-dione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar structure but without the phenoxy group.
2-Phenylthiazole: Similar to 2-Phenoxy-1,3-thiazole-4,5-dione but with a phenyl group instead of a phenoxy group.
Thiazolidine-2,4-dione: Another thiazole derivative with different functional groups
Uniqueness
This compound is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Propiedades
Número CAS |
13559-72-3 |
|---|---|
Fórmula molecular |
C9H5NO3S |
Peso molecular |
207.21 g/mol |
Nombre IUPAC |
2-phenoxy-1,3-thiazole-4,5-dione |
InChI |
InChI=1S/C9H5NO3S/c11-7-8(12)14-9(10-7)13-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
URDJESGXEAGWDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC(=O)C(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)







![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)





